(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-5-10(8-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQWGNIXUDBV-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.
Formation of Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes, receptors, and nucleic acids, leading to various pharmacological effects.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to inhibition of enzyme function, disruption of cellular processes, or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dichlorophenyl group, which may affect its biological activity and reactivity.
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile: Contains a single chlorine atom, which may result in different chemical and biological properties.
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile:
Uniqueness
The presence of the 3,4-dichlorophenyl group in (Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile makes it unique compared to other benzimidazole derivatives. This structural feature may enhance its biological activity, stability, and reactivity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
